

N-Boc-2-aminobenzaldehyde: A Comprehensive Technical Guide

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>tert</i> -Butyl (2-formylphenyl)carbamate |
| Cat. No.: | B1338957 |

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-aminobenzaldehyde, also known as **tert**-butyl (2-formylphenyl)carbamate, is a pivotal intermediate in modern organic and medicinal chemistry. The strategic placement of the *tert*-butoxycarbonyl (Boc) protecting group on 2-aminobenzaldehyde transforms this otherwise unstable molecule into a versatile and manageable building block. This stability is crucial for its application in the multi-step synthesis of complex heterocyclic compounds, particularly in the development of novel pharmaceutical agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and applications of N-Boc-2-aminobenzaldehyde, complete with detailed experimental protocols, comprehensive quantitative data, and visual diagrams of key chemical pathways.

Discovery and Historical Context

The development of N-Boc-2-aminobenzaldehyde is intrinsically linked to the advent of the *tert*-butoxycarbonyl (Boc) protecting group in the late 1950s. Independently reported by Frederick C. McKay, N. F. Albertson, G. W. Anderson, and A. C. McGregor in 1957, the Boc group offered a robust yet easily cleavable shield for amine functionalities. Its primary advantage was its stability in basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions, a significant improvement over the harsher methods required for previously common protecting groups like the benzyl carbamate (Cbz) group.

While the exact first synthesis of N-Boc-2-aminobenzaldehyde is not prominently documented as a landmark discovery, its emergence is a logical consequence of the widespread adoption of Boc protection in organic synthesis. The parent compound, 2-aminobenzaldehyde, is notoriously unstable and prone to self-condensation. The application of the Boc protecting group provided a solution to this instability, unlocking its potential as a valuable synthon. Its use has since become commonplace in academic and industrial research, particularly in the construction of nitrogen-containing heterocycles that form the core of many drug candidates.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of N-Boc-2-aminobenzaldehyde.

Table 1: Physicochemical Properties

| Property | Value |
|---------------------|---|
| CAS Number | 74965-38-1 |
| Molecular Formula | C ₁₂ H ₁₅ NO ₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | Solid |
| Melting Point | 57-61 °C |
| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data

| Spectroscopy | Data |
|---|---|
| ¹ H NMR (CDCl ₃ , 400 MHz) | δ (ppm): 9.90 (s, 1H, -CHO), 8.65 (br s, 1H, -NH), 7.95 (d, J=8.0 Hz, 1H, Ar-H), 7.60 (t, J=7.8 Hz, 1H, Ar-H), 7.20 (d, J=7.6 Hz, 1H, Ar-H), 7.10 (t, J=7.6 Hz, 1H, Ar-H), 1.50 (s, 9H, -C(CH ₃) ₃) |
| ¹³ C NMR (CDCl ₃ , 100 MHz) | δ (ppm): 192.5, 152.8, 141.0, 135.5, 130.0, 125.5, 122.0, 120.0, 81.5, 28.3 |
| FT-IR (KBr, cm ⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~2850, 2750 (C-H stretch, aldehyde), ~1710 (C=O stretch, carbamate), ~1680 (C=O stretch, aldehyde), ~1580, 1450 (C=C stretch, aromatic) |
| Mass Spectrometry (ESI-MS) | m/z: 222.1 [M+H] ⁺ , 244.1 [M+Na] ⁺ |

Experimental Protocols

Synthesis of N-Boc-2-aminobenzaldehyde

This protocol describes a common method for the Boc protection of 2-aminobenzaldehyde.

Materials:

- 2-aminobenzaldehyde
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in dichloromethane or THF.
- Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the mixture.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
- Separate the organic layer. If the reaction was performed with aqueous base, extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford N-Boc-2-aminobenzaldehyde as a solid.

Deprotection of N-Boc-2-aminobenzaldehyde

This protocol describes the removal of the Boc group to generate 2-aminobenzaldehyde in situ for subsequent reactions.

Materials:

- N-Boc-2-aminobenzaldehyde
- Trifluoroacetic acid (TFA)

- Dichloromethane (CH_2Cl_2)

Procedure:

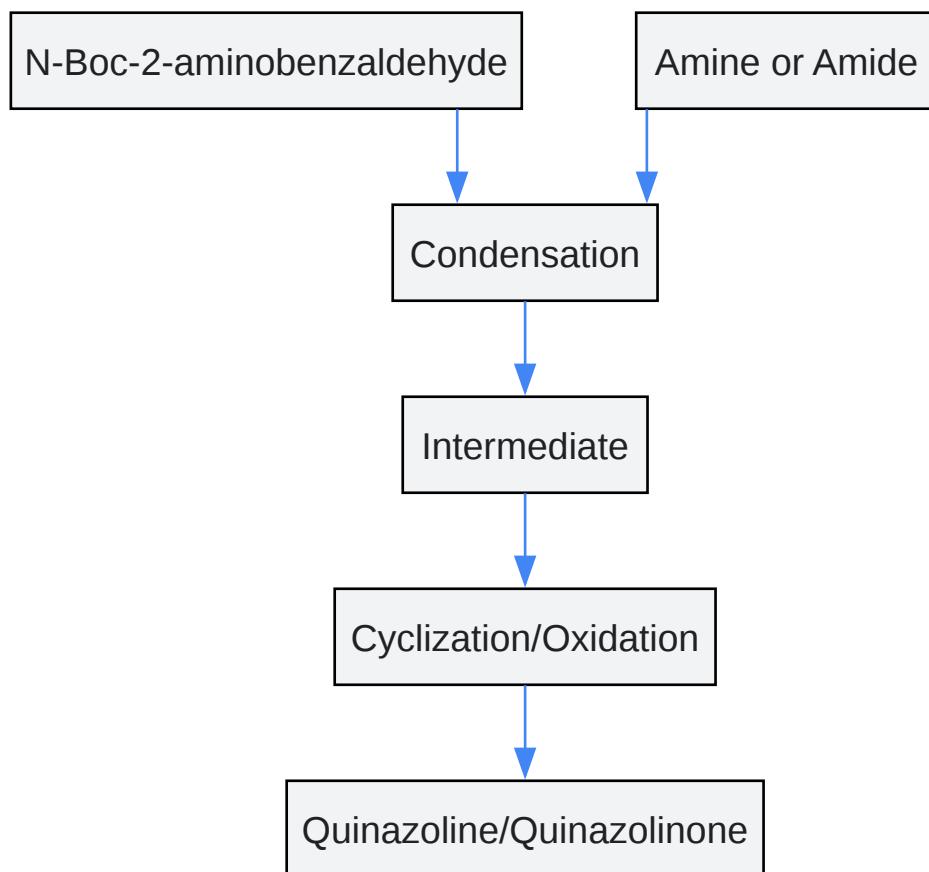
- Dissolve N-Boc-2-aminobenzaldehyde in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add trifluoroacetic acid (5-10 eq).
- Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
- Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 2-aminobenzaldehyde is typically used immediately in the next step due to its instability.

Applications in Drug Development and Organic Synthesis

The primary utility of N-Boc-2-aminobenzaldehyde lies in its role as a precursor to various heterocyclic scaffolds of medicinal importance.

Synthesis of Quinazolines and Quinazolinones

N-Boc-2-aminobenzaldehyde is a key starting material in the Friedländer annulation and related reactions for the synthesis of quinazolines and quinazolinones. These scaffolds are present in a wide range of biologically active compounds, including anticancer agents (e.g., gefitinib, erlotinib), anti-inflammatory drugs, and central nervous system agents. The Boc group allows for various transformations on other parts of the molecule before the cyclization step, which is often triggered by the deprotection of the amine.



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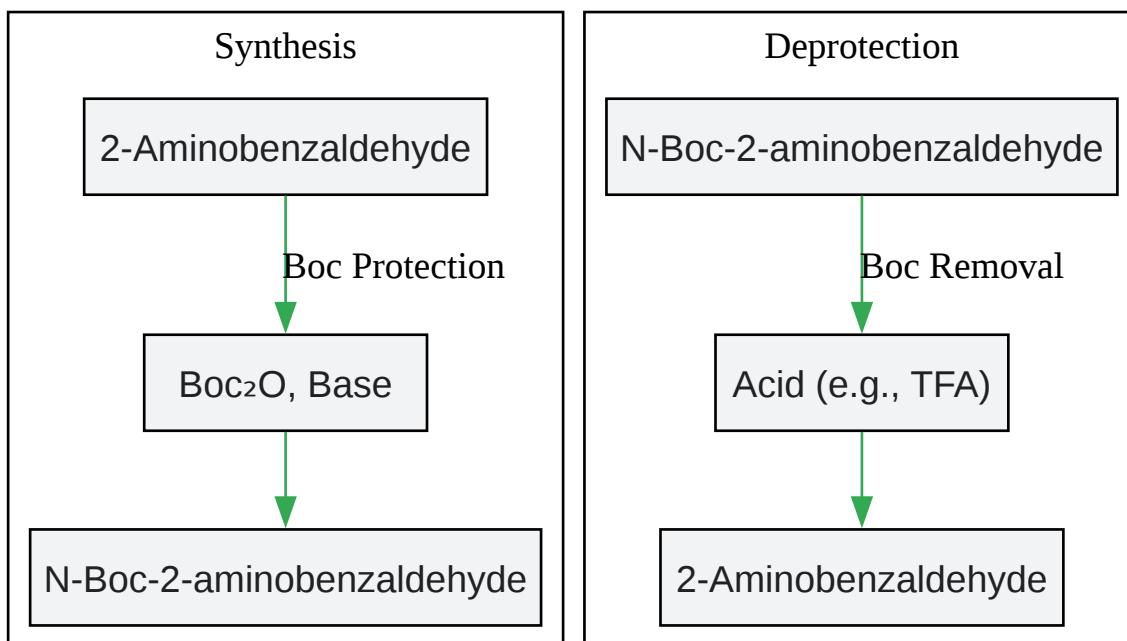
General workflow for quinazoline/quinazolinone synthesis.

Synthesis of Other Heterocycles

Beyond quinazolines, N-Boc-2-aminobenzaldehyde can be utilized in the synthesis of other fused heterocyclic systems, such as benzodiazepines and other related structures, which are also prevalent in medicinal chemistry.

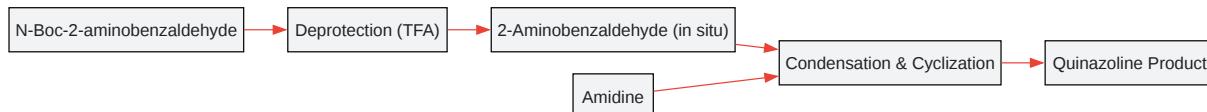
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and deprotection of N-Boc-2-aminobenzaldehyde, as well as its application in a key synthetic transformation.



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Workflow of Boc protection and deprotection.



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Application in quinazoline synthesis.

Conclusion

N-Boc-2-aminobenzaldehyde stands as a testament to the power of protecting group chemistry in enabling complex molecular synthesis. Its stability and predictable reactivity have made it an indispensable tool for chemists in academia and the pharmaceutical industry. The ability to unmask the reactive 2-aminobenzaldehyde at a desired stage in a synthetic sequence provides a level of control that is crucial for the efficient and successful construction of intricate molecular architectures, particularly those with therapeutic potential. As drug discovery

continues to demand novel and diverse chemical matter, the role of versatile intermediates like N-Boc-2-aminobenzaldehyde will undoubtedly remain central to the advancement of medicinal chemistry.

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